molecular formula C29H32N4O8 B589151 Fmoc-Arg(Aloc)2-OH CAS No. 148893-34-9

Fmoc-Arg(Aloc)2-OH

Cat. No.: B589151
CAS No.: 148893-34-9
M. Wt: 564.595
InChI Key: RSPFZCDVPTYBLY-DEOSSOPVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Arg(Aloc)2-OH typically involves the protection of the arginine side chain with allyloxycarbonyl (Aloc) groups and the N-terminal with a fluorenylmethyloxycarbonyl (Fmoc) group. The process begins with the protection of the arginine side chain using allyloxycarbonyl chloride in the presence of a base such as triethylamine. The N-terminal is then protected with fluorenylmethyloxycarbonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the protected amino acids are sequentially added to a growing peptide chain anchored to a solid resin .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Arg(Aloc)2-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions. The deprotection steps yield free arginine residues within the peptide chain .

Scientific Research Applications

Fmoc-Arg(Aloc)2-OH is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-Arg(Aloc)2-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the N-terminal amine, preventing unwanted reactions during peptide chain elongation. The Aloc groups protect the side chain of arginine, allowing for selective deprotection and subsequent functionalization. These protecting groups are removed under specific conditions to yield the desired peptide sequence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Arg(Aloc)2-OH is unique due to its use of allyloxycarbonyl groups, which offer selective deprotection options that are not available with other protecting groups. This makes it particularly useful in complex peptide synthesis where orthogonal protection strategies are required .

Properties

IUPAC Name

(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPFZCDVPTYBLY-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856228
Record name N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148893-34-9
Record name N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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